

Compound Identification and Significance

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Compound of Interest

Compound Name: **2-Bromo-3-methylbenzoic acid**

Cat. No.: **B1273154**

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2-Bromo-3-methylbenzoic acid is systematically named according to IUPAC nomenclature based on a benzoic acid parent structure.^[1] The bromine and methyl substituents are located at positions 2 and 3, respectively, relative to the carboxylic acid group. It is also commonly referred to by its semi-systematic name, 2-Bromo-m-tolanic acid.^{[1][2]}

The compound's significance lies in its utility as a synthetic intermediate.^[2] The presence of three distinct functional handles—the carboxylic acid, the aryl bromide, and the methyl group—allows for a wide range of selective chemical transformations. The aryl bromide is particularly valuable for modern synthetic chemistry, serving as a key coupling partner in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds, a cornerstone of pharmaceutical synthesis.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

The fundamental properties of **2-Bromo-3-methylbenzoic acid** are summarized below. It typically presents as an off-white to light tan crystalline powder, a form indicative of its purity and stability under standard laboratory conditions.^{[2][3]}

Property	Value	Source(s)
IUPAC Name	2-bromo-3-methylbenzoic acid	[1]
CAS Number	53663-39-1	[1] [4]
Molecular Formula	C ₈ H ₇ BrO ₂	[4] [5] [6]
Molecular Weight	215.04 g/mol	[1] [5]
Appearance	Off-white / Light yellow to tan crystalline powder	[2] [3]
Melting Point	134-138 °C	[2] [6] [7] [8]
Purity	Typically ≥97-98%	[2] [6]

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

Caption: IUPAC numbering for **2-Bromo-3-methylbenzoic acid**.

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides distinct signals for the aromatic protons and the methyl group. A reported spectrum in CDCl₃ shows:

- δ 7.70 (1H, t): Aromatic proton coupled to its two neighbors.
- δ 7.42 (1H, d): Aromatic proton coupled to one neighbor.
- δ 7.29 (1H, t): Aromatic proton coupled to its two neighbors.[\[3\]](#)
- δ 2.49 (3H, s): A sharp singlet corresponding to the three equivalent protons of the methyl group.[\[3\]](#) The acidic proton of the carboxylic acid would appear as a broad singlet, typically downfield (>10 ppm), and its position can vary with concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum will show eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm^{-1} . A sharp, strong C=O (carbonyl) stretching vibration appears around 1700 cm^{-1} . Additional peaks in the fingerprint region (below 1500 cm^{-1}) correspond to C-C aromatic stretches and C-H bends.

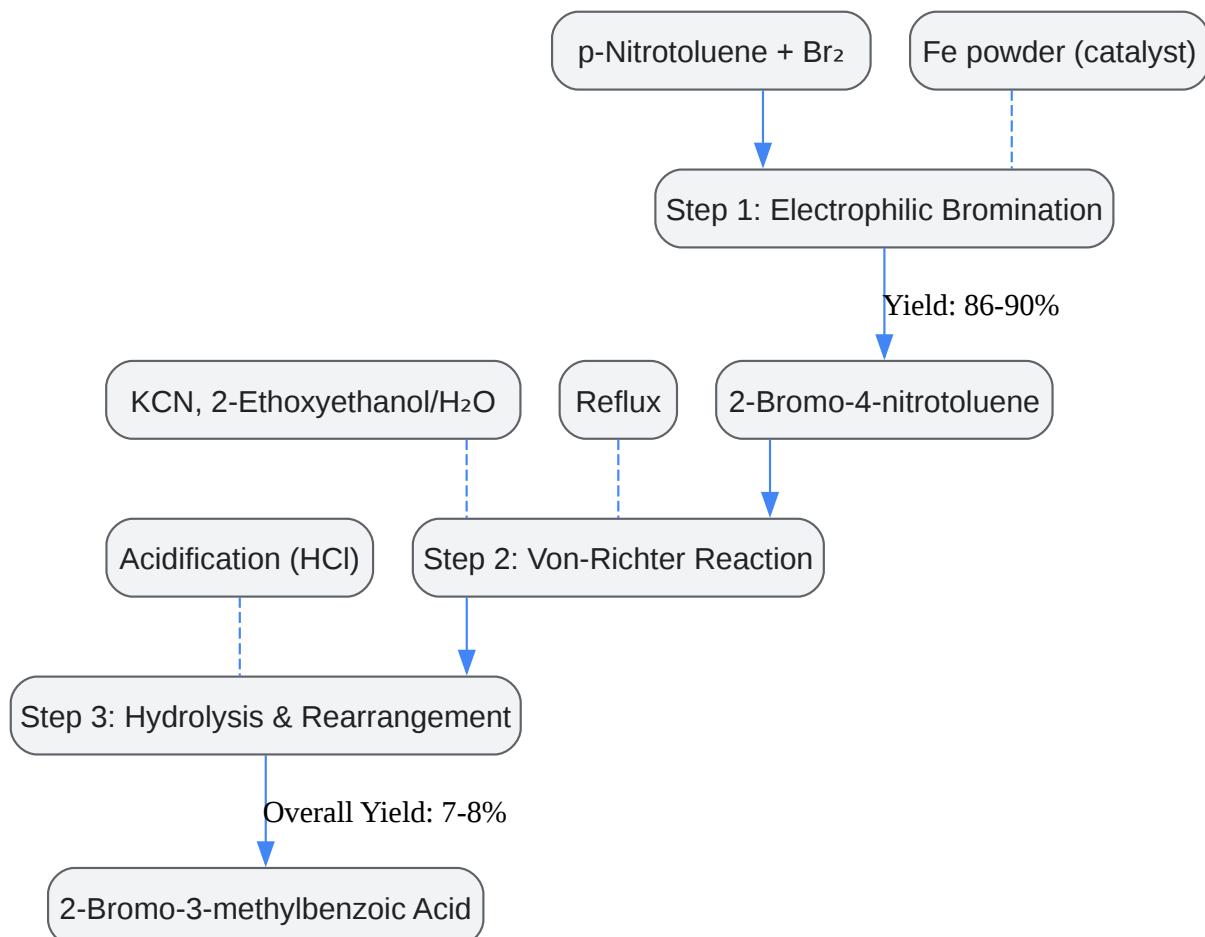
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic molecular ion peak. Due to the near-equal natural abundance of bromine isotopes (^{79}Br and ^{81}Br), the molecular ion will appear as a pair of peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of almost equal intensity, which is a definitive signature for a monobrominated compound.^[9] Common fragmentation patterns involve the loss of $\cdot\text{OH}$ (M-17) and $\cdot\text{COOH}$ (M-45).

Synthesis and Mechanistic Insights

The synthesis of **2-Bromo-3-methylbenzoic acid** can be approached from different starting materials, with the choice often dictated by commercial availability and scalability.

Primary Synthetic Route: From p-Nitrotoluene

A well-documented, multi-step synthesis starts from p-nitrotoluene, proceeding through a key Von-Richter reaction intermediate.^{[3][10]} This pathway is robust and provides a clear, albeit lengthy, route to the final product.

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Caption: Workflow for the synthesis of **2-Bromo-3-methylbenzoic acid**.

Step 1: Bromination of p-Nitrotoluene The synthesis begins with the electrophilic aromatic substitution of p-nitrotoluene.[10]

- Protocol: p-Nitrotoluene is heated with bromine in the presence of a catalytic amount of iron powder.[10]
- Causality: The nitro group (-NO₂) is a meta-director and strongly deactivating. The methyl group (-CH₃) is an ortho-, para-director and weakly activating. Bromination occurs ortho to

the activating methyl group and meta to the deactivating nitro group, yielding 2-bromo-4-nitrotoluene. Iron powder acts as a Lewis acid catalyst precursor, reacting with bromine to form FeBr_3 , which polarizes the Br-Br bond, generating a potent electrophile ("Br⁺").

Step 2: The Von-Richter Reaction This step is a classic named reaction involving the reaction of an aromatic nitro compound with cyanide.[3][8]

- **Protocol:** The intermediate, 2-bromo-4-nitrotoluene, is refluxed with potassium cyanide in an aqueous 2-ethoxyethanol solution.[10]
- **Causality:** The cyanide ion acts as a nucleophile, attacking the aromatic ring and ultimately displacing the nitro group. A complex rearrangement occurs where the carboxylate group is introduced ortho to the position of the departing nitro group. This is a powerful transformation that simultaneously reduces the nitro group's position and installs the carboxylic acid. The reaction is followed by acidification with a strong acid like HCl to protonate the carboxylate and hydrolyze any remaining cyanide.[10] Caution: This reaction must be performed in a well-ventilated fume hood as it evolves poisonous hydrogen cyanide gas upon acidification. [10]

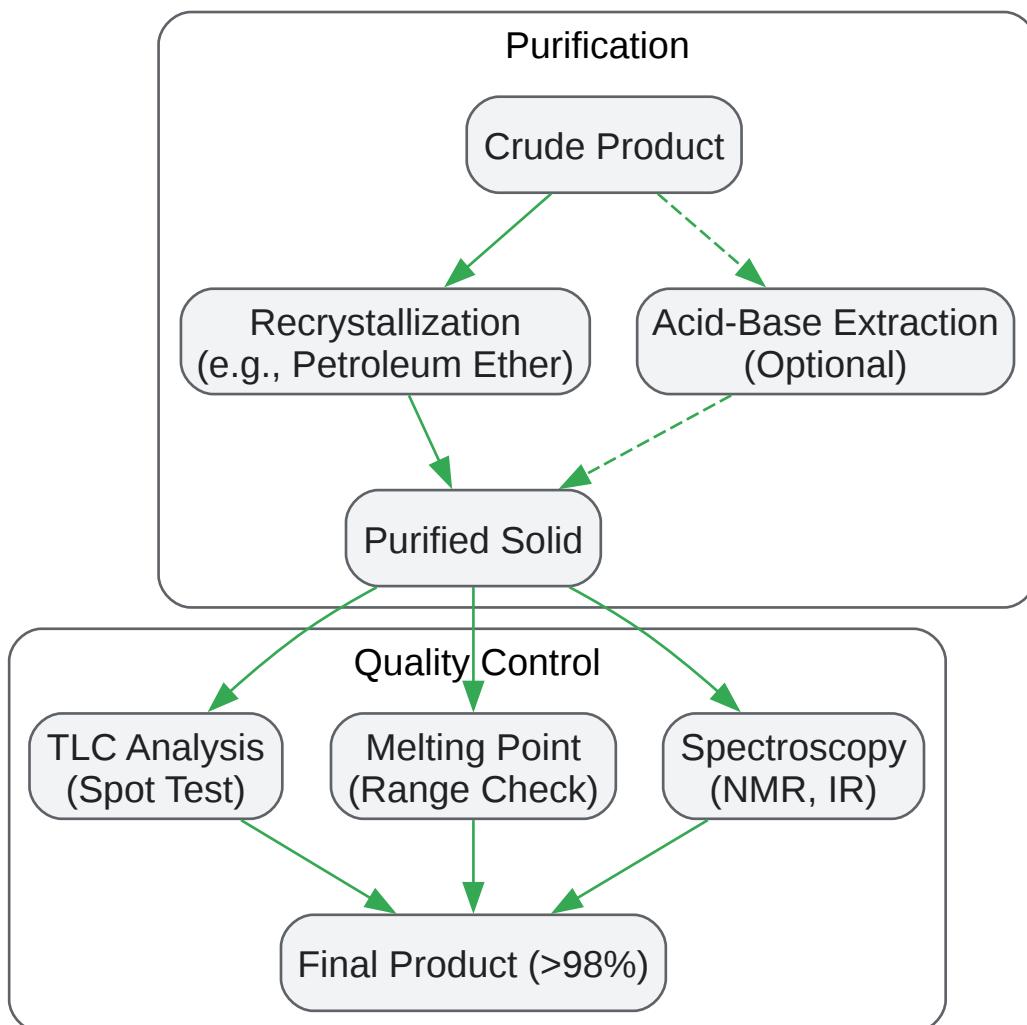
Alternative Route: Sandmeyer Reaction

An alternative approach utilizes a Sandmeyer-type reaction starting from 2-amino-3-methylbenzoic acid.[3]

- **Protocol:** The starting amine is treated with an acid (e.g., HBr) and sodium nitrite at low temperatures (0-5 °C) to form an intermediate diazonium salt. This salt is then decomposed in the presence of a copper(I) bromide catalyst to install the bromine atom, displacing the diazonium group.[3]
- **Causality:** This method is highly efficient for introducing halogens onto an aromatic ring at a specific position defined by a precursor amino group. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Purification and Quality Control

Achieving high purity is critical for subsequent synthetic steps, especially in drug development where impurity profiles are tightly controlled.



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Caption: General workflow for purification and quality control.

Protocol: Purification by Recrystallization

Recrystallization is the primary method for purifying the crude solid product obtained from synthesis.[\[10\]](#)

- Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Petroleum ether (b.p. 90–100°) is a documented solvent for this purpose.[\[10\]](#)

- **Dissolution:** The crude solid is placed in a flask, and a minimum amount of hot solvent is added to achieve complete dissolution. Adding too much solvent will reduce the final yield.
- **Hot Filtration:** If insoluble impurities are present, the hot solution is filtered quickly through a fluted filter paper to remove them. This step prevents the product from crystallizing prematurely on the filter.
- **Crystallization:** The clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities.
- **Isolation:** The resulting crystals are collected by vacuum filtration on a Büchner funnel, washed with a small amount of cold solvent to remove any residual soluble impurities, and then dried thoroughly.

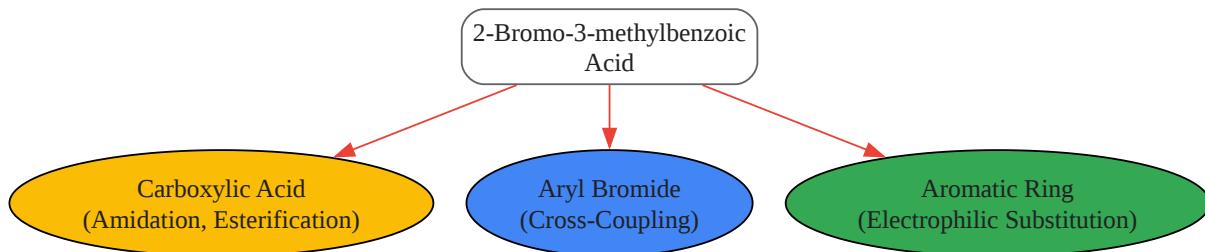
Quality Control

A self-validating protocol requires confirmation of purity at the end of the workflow.

- **Thin-Layer Chromatography (TLC):** A quick and effective method to check for the presence of impurities. The purified product should appear as a single spot.
- **Melting Point Determination:** A pure crystalline solid will melt over a narrow range (1-2 °C). The observed melting point of 134-138 °C serves as a reliable indicator of purity.^[7] A broad or depressed melting range suggests the presence of impurities.
- **Spectroscopic Analysis:** Final confirmation of structure and purity should be obtained by acquiring NMR and/or IR spectra and comparing them against a reference standard or literature data.^[3]

Chemical Reactivity and Applications in Drug Development

The synthetic versatility of **2-Bromo-3-methylbenzoic acid** is rooted in the differential reactivity of its functional groups.



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